Isonixine; Nixyn

Description

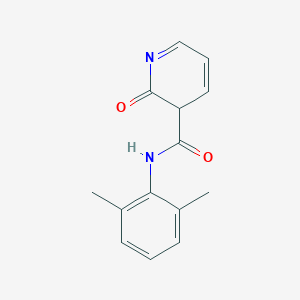

Isonixine (chemical name: 2,6-xylidide of 2-pyridone-3-carboxylic acid) is a non-steroidal anti-inflammatory drug (NSAID) marketed under the brand name Nixyn in Spain . It is synthesized via anomalous Ullman additions involving 2-chloronicotinic acid . Structurally, it belongs to the pyridone-carboxylic acid derivatives, distinguishing it from traditional NSAIDs like indomethacin or phenylbutazone.

Therapeutic Use: Isonixine is prescribed for pain and inflammation associated with musculoskeletal and joint disorders, administered orally or rectally at doses of 400 mg 2–4 times daily .

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-oxo-3H-pyridine-3-carboxamide |

InChI |

InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)12(9)16-14(18)11-7-4-8-15-13(11)17/h3-8,11H,1-2H3,(H,16,18) |

InChI Key |

SJPMUIUVIBYFIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2C=CC=NC2=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Isonixin involves specific chemical reactions and conditions. One common method includes the activation of isoniazid with diethoxymethyl acetate, followed by condensation with appropriate anilines . Another method involves the activation of substituted anilines by diethoxymethyl acetate and subsequent condensation with isoniazid . Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Isonixin undergoes various chemical reactions, including:

Oxidation: Isonixin can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in Isonixin, leading to the formation of new compounds.

Common reagents used in these reactions include diethoxymethyl acetate, anilines, and various catalysts. The major products formed from these reactions are derivatives of Isonixin with modified chemical properties .

Scientific Research Applications

Isonixin has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methods.

Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

Isonixin operates primarily by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain. By blocking COX activity, Isonixin reduces the production of prostaglandins, thereby alleviating pain and decreasing inflammation . Additionally, Isonixin modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further mitigating the inflammatory response .

Comparison with Similar Compounds

Pharmacokinetics :

- Absorption : Rapidly absorbed from the gastrointestinal tract, with an absorption half-life of 3.15 hours in rats .

Comparison with Similar Compounds

Kebuzone (Ketophenylbutazone)

Chemical Class : Pyrazolidine-dione derivative .

Structure : 4-(3-Oxobutyl)-1,2-diphenylpyrazolidine-3,5-dione.

Therapeutic Use : Anti-inflammatory and analgesic agent for musculoskeletal conditions.

Key Differences :

Rationale : Kebuzone, a first-generation NSAID, shares anti-inflammatory efficacy but carries higher risks of adverse effects, particularly hematologic and GI complications, limiting its clinical utility compared to Isonixine.

Indomethacin

Chemical Class : Indole-acetic acid derivative.

Therapeutic Use : Neonatal ductus arteriosus closure, rheumatoid arthritis.

Key Differences :

Rationale : Indomethacin’s broader applications are offset by its toxicity profile, whereas Isonixine’s safety advantages make it preferable for chronic inflammatory conditions.

2-Aminonicotinate Derivatives

Chemical Class: Piperazinyl-alkyl 2-aminonicotinates (e.g., compounds from ). Therapeutic Use: Analgesic and anti-inflammatory agents.

Key Differences :

Rationale: While 2-aminonicotinates show promise in preclinical models, Isonixine’s established safety and efficacy profile give it a clinical edge.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.